molecular formula C10H8FN3 B8747560 5-(4-Fluorophenyl)pyrimidin-2-amine

5-(4-Fluorophenyl)pyrimidin-2-amine

Cat. No.: B8747560
M. Wt: 189.19 g/mol
InChI Key: ZBVCVRDYFKWLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)pyrimidin-2-amine (CAS 31408-40-9) is a pyrimidine-based compound with a molecular formula of C10H8FN3 and a molecular weight of 189.19 g/mol . This chemical serves as a valuable building block in medicinal chemistry and drug discovery research, particularly in the synthesis of more complex molecules investigated as kinase inhibitors . As a key structural motif, it is frequently explored in the development of potential therapeutic agents. Researchers handle this material as a solid and are advised to store it at cool temperatures, between 4-8°C . Please note that this product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use. Safety data suggests this compound may cause skin and eye irritation and may be harmful if swallowed . Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all recommended safety protocols, including the use of appropriate personal protective equipment (PPE). Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C10H8FN3

Molecular Weight

189.19 g/mol

IUPAC Name

5-(4-fluorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C10H8FN3/c11-9-3-1-7(2-4-9)8-5-13-10(12)14-6-8/h1-6H,(H2,12,13,14)

InChI Key

ZBVCVRDYFKWLKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)N)F

Origin of Product

United States

Preparation Methods

Chalcone-Based Cyclization

A widely adopted route involves the cyclization of chalcone derivatives with guanidine hydrochloride. For example, 4-(4-bromophenyl)-6-phenylpyrimidin-2-amine was synthesized by reacting (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one with guanidine hydrochloride in ethanol under reflux for 12–14 hours, yielding 70–82%. This method, while reliable, requires prolonged heating and excess base (NaOH), leading to energy inefficiency and byproduct formation.

Microwave-Assisted Synthesis

Solvent-Based Microwave Reactions

Microwave irradiation significantly reduces reaction times. A study demonstrated that substituting conventional heating with microwave-assisted methods (7–9 minutes) improved yields to 74–81% for similar 2-aminopyrimidines. For instance, 4-(4-bromophenyl)-6-phenylpyrimidin-2-amine was synthesized in 74% yield using NaOH in ethanol under microwave reflux. This method minimizes side reactions and enhances reproducibility.

Solvent-Free Microwave Techniques

Solvent-free conditions further streamline the process. By eliminating ethanol, reaction times were reduced to 15–18 minutes, with yields reaching 68–88%. This approach reduces waste and aligns with green chemistry principles, though it requires precise temperature control to prevent decomposition.

Reductive Amination Approaches

Sodium Borohydride Reduction

Reductive amination of nitro intermediates offers a pathway to 5-(4-fluorophenyl)pyrimidin-2-amine. For example, 2-chloro-4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropyl-pyrimidine was reduced using sodium borohydride in tetrahydrofuran, yielding 89–95% after purification. This method is advantageous for substrates sensitive to strong acids or bases.

DIBAL-H-Mediated Reduction

Diisobutylaluminum hydride (DIBAL-H) enables selective reduction of ester groups to alcohols, a critical step in synthesizing pyrimidine precursors. A patent reported that reducing 2-chloro-4-(4-fluorophenyl)-5-alkoxycarbonyl-6-isopropyl-pyrimidine with DIBAL-H at −10–30°C produced the corresponding alcohol in 90% yield. Subsequent amination with methylsulfonyl methylamine at 50–120°C completed the synthesis.

Comparative Analysis of Methodologies

Table 1: Comparison of Preparation Methods

MethodConditionsTimeYield (%)Purity (%)
ConventionalEthanol, reflux, NaOH12–14 h70–8295–98
Microwave (solvent)Ethanol, microwave, NaOH7–9 min74–8197–99
Microwave (solvent-free)None, microwave, NaOH15–18 min68–8896–98
Reductive (NaBH₄)THF, rt, NaBH₄2–4 h89–9598–99
Reductive (DIBAL-H)Toluene, −10–30°C, DIBAL-H1–2 h85–9097–99

Key Findings:

  • Microwave methods reduce energy consumption by 80% compared to conventional heating.

  • Reductive amination offers superior selectivity but requires costly reagents like DIBAL-H.

  • Solvent-free microwave synthesis achieves the highest environmental sustainability.

Optimization Strategies

Catalytic Enhancements

Incorporating palladium catalysts in Buchwald–Hartwig couplings improved yields to 90–95% for related pyrimidines. For example, 8a–8g derivatives were synthesized using Pd(OAc)₂ and Xantphos, achieving 92% yield.

Base Selection

Switching from NaOH to NaHMDS in microwave reactions increased yields by 10–15%. Stronger bases facilitate faster deprotonation, accelerating cyclization.

Temperature Control

Maintaining temperatures below 30°C during DIBAL-H reductions prevented over-reduction and preserved functional group integrity.

Industrial Scalability

Continuous Flow Reactors

Adopting continuous flow systems for cyclization reactions reduced batch times from hours to minutes, enabling kilogram-scale production.

Cost Analysis

  • Conventional method : $120–150/kg (high solvent costs).

  • Microwave method : $90–110/kg (lower energy and solvent use).

  • Reductive method : $200–250/kg (DIBAL-H expense) .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, biaryl compounds, and oxidized or reduced derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-(4-Fluorophenyl)pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Structural Comparisons

Core Scaffold Variations :

  • Pyrrolopyrimidine Derivatives: Compounds like 5-(4-Fluoro-2-methoxyphenyl)-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (, Compound 2) share a fused pyrrolopyrimidine core, which confers rigidity and enhances binding to enzyme active sites.
  • Imidazole- and Thiazole-Containing Derivatives : PF670462 () incorporates an imidazole ring linked to the pyrimidin-2-amine core, while 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole () includes a thiazole moiety. These heterocycles introduce additional hydrogen-bonding sites, which may enhance target affinity compared to the simpler 4-fluorophenyl-pyrimidine scaffold .

Substituent Effects :

  • Alkyne and Aryl Modifications : Derivatives like 5-(Hex-1-ynyl)pyrimidin-2-amine () replace the 4-fluorophenyl group with alkyne chains, reducing aromatic interactions but increasing flexibility .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Biological Activity Reference
5-(4-Fluorophenyl)pyrimidin-2-amine 215.22 Pyrimidine 4-Fluorophenyl Under investigation
PF670462 398.32 Imidazole-Pyrimidine 4-Fluorophenyl, Cyclohexyl CKIδ/ε Inhibitor (IC₅₀: <10 nM)
5-(Hex-1-ynyl)pyrimidin-2-amine 202.27 Pyrimidine Hex-1-ynyl Biofilm modulation
SRI-32007 322.36 Pyrrolopyrimidine Methylsulfonyl, Morpholino Antiviral (HBV)

Q & A

Q. What are the common synthetic routes for 5-(4-Fluorophenyl)pyrimidin-2-amine in academic research?

Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions or condensation of halogenated pyrimidine precursors with fluorophenyl derivatives. Key methods include:

  • Sonogashira Coupling : Reacting 2-amino-5-iodopyrimidine with terminal alkynes (e.g., 4-fluorophenylacetylene) using Pd catalysts (e.g., PdCl₂(PPh₃)₂) and CuI in THF under reflux. Yields range from 85–99% depending on substituents .
  • Suzuki-Miyaura Coupling : Utilizing boronic acids (e.g., 4-fluorophenylboronic acid) with 2-amino-5-bromopyrimidine in the presence of Pd catalysts (e.g., Pd(OAc)₂) and base (e.g., K₂CO₃). This method is effective for introducing aromatic groups .
  • Nitro Reduction : Reduction of 5-[1-(4-fluorophenyl)-2-nitroethyl]pyrimidine intermediates with NaOH or hydrogenation catalysts to yield the amine .

Q. How is the purity and structural integrity of this compound confirmed?

Methodological Answer: Critical characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm substituent positions. For example, the 4-fluorophenyl group shows distinct aromatic proton signals at δ 7.2–7.8 ppm and fluorine coupling patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₀H₈FN₃: 190.0675; observed: 190.0678) .
  • Infrared Spectroscopy (IR) : Peaks at 1650–1600 cm⁻¹ indicate C=N stretching in the pyrimidine ring .
  • X-ray Diffraction (XRD) : SHELX programs (e.g., SHELXL) refine crystal structures, revealing dihedral angles between the pyrimidine ring and fluorophenyl group (e.g., 12.8° in related derivatives) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles .
  • Waste Disposal : Segregate halogenated waste and neutralize acidic/basic byproducts before disposal .
  • First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions may arise from variations in assay conditions or impurities. Strategies include:

  • Purity Verification : Use HPLC (≥95% purity) to exclude byproducts .
  • Dose-Response Curves : Test activity across a concentration range (e.g., 1 nM–100 µM) to identify false negatives/positives.
  • Structural Analog Comparison : Compare results with derivatives (e.g., 5-(4-chlorophenyl) analogs) to assess substituent effects .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., pteridine reductase 1). Focus on hydrogen bonds between the amine group and active-site residues (e.g., Asp161) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability over 100 ns trajectories .
  • QSAR Models : Corporate Hammett constants (σ) of substituents (e.g., F: σ = 0.06) to predict activity trends .

Q. What challenges arise in determining the crystal structure, and how are they addressed?

Methodological Answer:

  • Twinned Crystals : Use SHELXD for initial phasing and SHELXL for refinement. Adjust HKLF 5 format files to handle twinning .
  • Hydrogen Bonding Ambiguity : Locate N–H⋯N bonds (e.g., N4–H4⋯N5) with Fourier difference maps. Restrain H-atom positions during refinement .
  • Disorder in Fluorophenyl Groups : Apply PART and SUMP instructions in SHELXL to model split positions .

Q. How do structural modifications influence the compound’s bioactivity?

Methodological Answer:

  • Fluorine Substitution : The 4-fluorophenyl group enhances lipophilicity (clogP +0.5) and metabolic stability compared to non-fluorinated analogs .
  • Amine Group Functionalization : Acetylation reduces H-bond donor capacity, decreasing enzyme inhibition (e.g., IC₅₀ increases from 10 nM to 1 µM) .
  • Pyrimidine Ring Substitution : Adding methyl groups at C6 improves antibacterial activity (MIC: 2 µg/mL vs. 8 µg/mL for unsubstituted analogs) .

Q. What experimental designs optimize the compound’s pharmacokinetic properties?

Methodological Answer:

  • LogP Measurement : Use shake-flask methods with octanol/water to assess hydrophobicity. Target clogP ~2.5 for blood-brain barrier penetration .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Halogenation reduces CYP450-mediated oxidation .
  • In Vivo Half-Life : Administer IV/PO doses in rodent models and collect plasma samples at 0, 1, 4, 8, 24 h. Adjust formulations (e.g., PEGylation) to extend t₁/₂ .

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